N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide: is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, with a tert-butylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the nitration of 4-tert-butylphenylamine to form 4-tert-butyl-2-nitroaniline. This intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to yield the desired sulfonamide compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the tert-butyl group may be oxidized to form tert-butyl alcohol or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-(4-tert-butylphenyl)-2-
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)12-8-10-13(11-9-12)17-23(21,22)15-7-5-4-6-14(15)18(19)20/h4-11,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZIQGIZYPPJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.